In-Depth Technical Guide: 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloro Isatin)
In-Depth Technical Guide: 4,7-Dichloro-1H-indole-2,3-dione (4,7-Dichloro Isatin)
This guide provides a comprehensive overview of 4,7-Dichloro-1H-indole-2,3-dione, a halogenated derivative of isatin, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, and its emerging role in biomedical research, particularly as a potential therapeutic agent.
Core Compound Identification
CAS Number: 18711-13-2[1][2][3]
Molecular Weight: 216.02 g/mol [1][2][3]
Quantitative Data Summary
The key physicochemical properties of 4,7-Dichloro-1H-indole-2,3-dione are summarized in the table below, providing a ready reference for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2][3] |
| Melting Point | 250-252 °C | [2] |
| Density | ~1.643 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in methanol; very slightly soluble in water (0.11 g/L at 25 °C) | [2] |
| logP | ~1.59 | [2] |
| pKa | 8.38 ± 0.20 (Predicted) |
Experimental Protocols
Synthesis of 4,7-Dichloro-1H-indole-2,3-dione via Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a widely recognized method for the preparation of isatin and its derivatives. The following protocol is a representative procedure adapted for the synthesis of 4,7-dichloro-1H-indole-2,3-dione from 2,5-dichloroaniline.
Materials:
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2,5-dichloroaniline
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Chloral hydrate
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Hydroxylamine hydrochloride
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Sodium sulfate
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Concentrated sulfuric acid
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Hydrochloric acid
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Water
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Ethanol
Procedure:
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Formation of Isonitrosoacetanilide:
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In a round-bottom flask, dissolve 2,5-dichloroaniline in a minimal amount of hydrochloric acid and water.
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In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
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Add a solution of hydroxylamine hydrochloride in water to the chloral hydrate solution.
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Heat the resulting mixture.
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Slowly add the 2,5-dichloroaniline solution to the heated hydroxylamine/chloral hydrate mixture.
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Continue heating until the formation of the isonitrosoacetanilide precipitate is complete.
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Filter the precipitate and wash with water.
-
-
Cyclization to 4,7-Dichloro-1H-indole-2,3-dione:
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Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining a controlled temperature.
-
Heat the mixture to facilitate the cyclization reaction.
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After the reaction is complete, pour the mixture onto crushed ice to precipitate the 4,7-dichloro-1H-indole-2,3-dione.
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Filter the crude product, wash thoroughly with cold water, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,7-dichloro-1H-indole-2,3-dione.
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In Vitro Caspase-3 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of 4,7-dichloro-1H-indole-2,3-dione against caspase-3, a key executioner enzyme in apoptosis.
Materials:
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Recombinant human caspase-3
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Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
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Assay buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)
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4,7-Dichloro-1H-indole-2,3-dione (dissolved in DMSO)
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Positive control (e.g., Ac-DEVD-CHO)
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96-well microplate
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Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of 4,7-dichloro-1H-indole-2,3-dione in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant caspase-3 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the caspase-3 substrate to each well.
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Monitor the absorbance or fluorescence at regular intervals using a microplate reader.
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Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro GSK-3β Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of 4,7-dichloro-1H-indole-2,3-dione on Glycogen Synthase Kinase-3β (GSK-3β).
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
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ATP
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and a phosphatase inhibitor)
-
4,7-Dichloro-1H-indole-2,3-dione (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of 4,7-dichloro-1H-indole-2,3-dione in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the GSK-3β enzyme, and the substrate peptide.
-
Pre-incubate the plate at room temperature for a defined period.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of GSK-3β inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Isatin and its derivatives are known to modulate several key signaling pathways implicated in cancer cell proliferation and survival. The diagrams below illustrate these pathways and a general workflow for evaluating the anticancer potential of 4,7-dichloro-1H-indole-2,3-dione.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Anticancer Drug Discovery Workflow.
